

Technical Guide: Tiamulin-13C4 Fumarate in Bioanalytical Applications[1][2]

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Compound of Interest

Compound Name: *Tiamulin-13C4 Fumarate*

Cat. No.: *B1163628*

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Executive Summary

Tiamulin-13C4 Fumarate is the stable isotope-labeled analog of the pleuromutilin antibiotic Tiamulin.[1] It serves as the gold-standard Internal Standard (IS) for the quantification of Tiamulin residues in biological matrices (plasma, tissue, milk) and feed via LC-MS/MS.[1][2] By mirroring the physicochemical properties of the target analyte while offering mass-differentiation, it effectively compensates for matrix effects, extraction variability, and ionization suppression.[1][2]

Part 1: Physicochemical Identity & Specifications[1]

The following data characterizes the fumarate salt form, which is the standard pharmaceutical preparation due to its superior solubility and stability compared to the free base.

Identity Snapshot

Parameter	Specification	Technical Note
Compound Name	Tiamulin-13C4 Hydrogen Fumarate	Labeled on the diethylaminoethyl moiety.[1][2][3]
CAS Number	55297-96-6 (Unlabeled Parent)	Note:[1][2][3][4][5] No unique CAS is assigned to the 13C4 salt in public registries. Refer to the parent CAS with "13C4" modification for regulatory filing.
Molecular Formula	$C_{28}^{13}C_4H_{51}NO_8S$	$C_{28}H_{47}NO_4S$ (Base)[1][2] · $C_4H_4O_4$ (Fumaric Acid) + 4 Da
Molecular Weight	613.84 g/mol	Unlabeled Tiamulin Fumarate MW is ~609.81 g/mol .[1][2]
Appearance	White to off-white solid	Hygroscopic; store desiccated at -20°C.
Solubility	Methanol, Ethanol, DMSO, Water	High aqueous solubility due to fumarate salt.[1][2]
pKa	~9.5 (Tertiary amine)	Requires alkaline pH for liquid-liquid extraction of the free base.[1][2]

Isotopic Labeling Logic

The 13C4 label is typically incorporated into the diethylaminoethyl side chain. This is critical for mass spectrometry because the primary fragment ion used for quantification (m/z 192 in unlabeled Tiamulin) is generated from this side chain.[1][2]

- Unlabeled Transition: m/z 494.3

192.1[1][2]

- 13C4 Labeled Transition: m/z 498.3

196.1 (+4 Da shift maintained in fragment)[1][2]

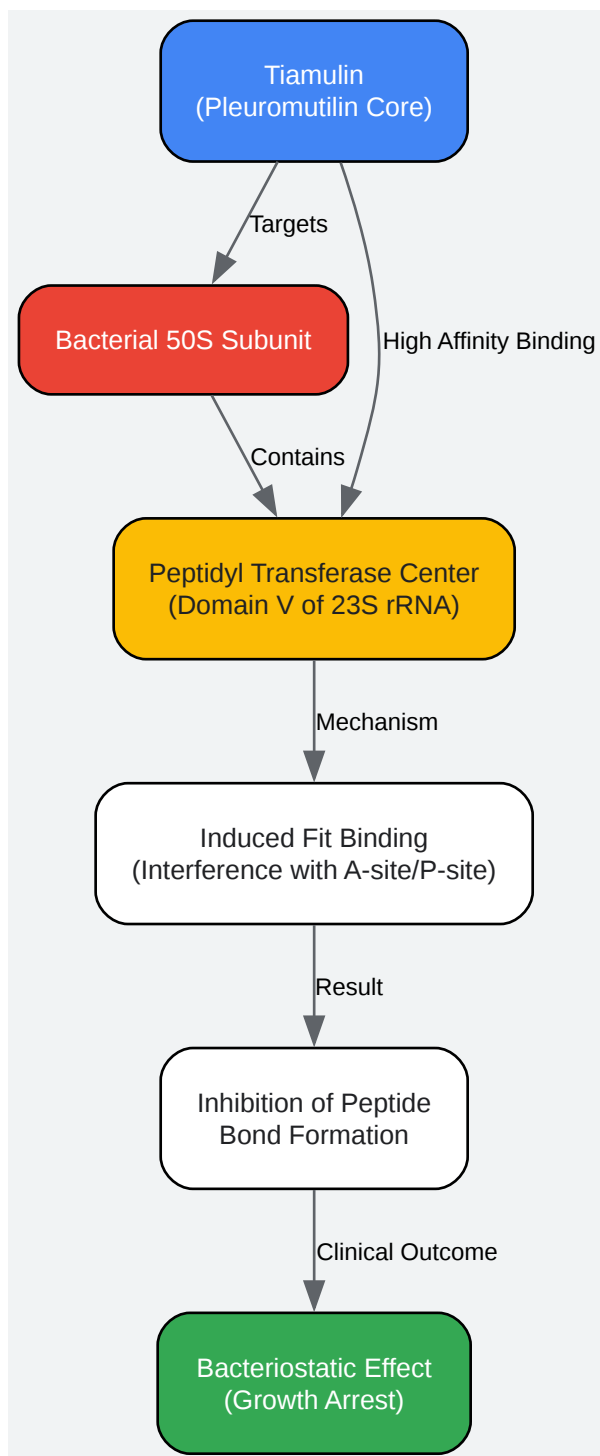
Part 2: Mechanism of Action (Contextual Grounding)

[1][2]

Understanding the biological target of Tiamulin aids in interpreting PK/PD data. Tiamulin is a bacteriostatic pleuromutilin that selectively inhibits protein synthesis.[6]

Ribosomal Interaction Pathway

Tiamulin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][6][7]
Unlike macrolides, it interacts directly with the A-site and P-site cleft, preventing the correct positioning of tRNA for peptide bond formation.[1]



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Figure 1: Mechanism of Action.[1][2] Tiamulin targets the 50S ribosomal subunit, specifically blocking the Peptidyl Transferase Center (PTC).[1][2][6][7]

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol describes the quantification of Tiamulin in porcine plasma using Tiamulin-13C4 as the Internal Standard. This method relies on protein precipitation, which is cost-effective and high-throughput.[1][2]

Reagent Preparation

- Stock Solution (Analyte): Dissolve 10 mg Tiamulin Fumarate in 10 mL Methanol (1.0 mg/mL).
- Stock Solution (IS): Dissolve 1 mg **Tiamulin-13C4 Fumarate** in 10 mL Methanol (100 µg/mL).
- Working IS Solution: Dilute Stock IS to 500 ng/mL in Acetonitrile (Precipitation Agent).

Sample Preparation Workflow

Rationale: Adding the IS before extraction is non-negotiable. It ensures that any loss of analyte during the precipitation or centrifugation steps is mirrored by the IS, maintaining the integrity of the quantitative ratio.

- Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
- IS Addition/Precipitation: Add 400 µL of Working IS Solution (Acetonitrile containing 500 ng/mL Tiamulin-13C4).[1][2]
- Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
- Dilution: Dilute with 200 µL of 0.1% Formic Acid in Water (to match initial mobile phase and prevent peak broadening).

LC-MS/MS Conditions

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid.[8]

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

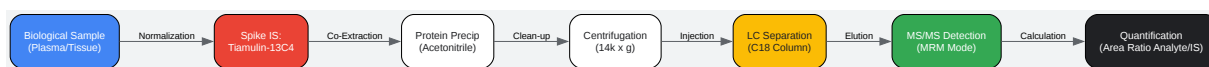
Time (min)	% Mobile Phase B	Event
0.0	10	Loading
0.5	10	Isocratic Hold
3.0	90	Elution Gradient
4.0	90	Wash
4.1	10	Re-equilibration
6.0	10	End

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.[1][2]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Tiamulin	494.3	192.1	25
Tiamulin-13C4 (IS)	498.3	196.1	25

Analytical Logic Visualization[1][2][10]



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Figure 2: Analytical Workflow.[1][2] The co-extraction of the 13C4 IS ensures correction for recovery losses and matrix effects.

Part 4: Stability & Handling[1]

To ensure data integrity, strictly adhere to these handling protocols:

- **Hygroscopicity:** Tiamulin Fumarate is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which alters the effective weight.
- **Solution Stability:** Stock solutions in methanol are stable for 3 months at -20°C. Working solutions (in water/organic mix) should be prepared fresh weekly due to potential hydrolysis of the ester linkage in acidic conditions over time.[1][2]
- **Light Sensitivity:** Protect from light. Use amber glassware for all stock and working solutions.

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